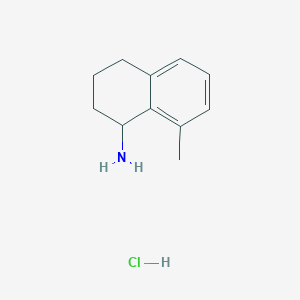

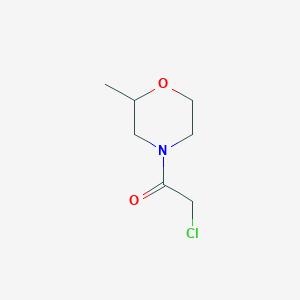

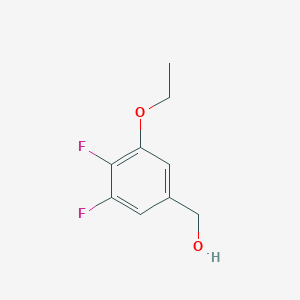

![molecular formula C18H26FN3O4 B2500594 Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate CAS No. 2197029-53-9](/img/structure/B2500594.png)

Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the synthesis and properties of similar molecules. The compound appears to be a derivative of methyl 2-amino-5-fluorobenzoate, which is mentioned as a key intermediate in pharmaceutical synthesis . The presence of a Boc-protected amino group and a piperidyl moiety suggests that this compound could be used in the synthesis of peptide-like structures or as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as methyl 2-amino-5-fluorobenzoate, involves a series of reactions starting from 3-fluorobenzoic acid. The optimal synthesis route for this compound includes nitrification, esterification, and hydronation, with the final product being obtained in an 81% yield . The synthesis of methyl 4-butylamino-3-methyl-5-aminobenzoate, another related compound, involves nitration followed by reduction, with a total yield of 72% . These methods provide a foundation for the synthesis of more complex molecules, including the target compound, by potentially introducing the Boc-amino and piperidyl groups in subsequent steps.

Molecular Structure Analysis

The molecular structure of the target compound would be characterized by the presence of a fluorobenzene ring, which is common in many pharmaceutical agents due to its ability to modulate biological activity. The Boc-amino group would provide steric bulk and protect the amino functionality during synthesis. The piperidyl ring is a common motif in drug molecules, often contributing to the binding affinity and selectivity of the compound. The structure of methyl 2-amino-5-fluorobenzoate, a simpler analog, has been confirmed by melting point, IR, NMR, and GC-MS analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nitration, esterification, and reduction . These reactions are fundamental in organic synthesis and can be adapted to introduce various functional groups. For the target compound, additional steps such as the introduction of the Boc-protected amino group and the piperidyl moiety would be necessary. The Boc group can be introduced using Boc-anhydride, and the piperidyl group can be attached through nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly provided, we can infer from related compounds that it would exhibit properties typical of aromatic amines and esters. Methyl 2-amino-5-fluorobenzoate has been characterized by its melting point and purity by GC and LC . The target compound would likely have a higher molecular weight and melting point due to the additional Boc and piperidyl groups. Its solubility, stability, and reactivity would be influenced by these substituents, and it would be expected to have good purity if synthesized using optimized methods.

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensors for Metal Ions

A study focused on the development of a fluorescent sensor based on an o-aminophenol derivative exhibits high selectivity and sensitivity towards Al³⁺ ions. This sensor could potentially be applied in bio-imaging, specifically for detecting Al³⁺ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).

Therapeutic Applications

Research into fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities with the compound , reveals potent cytotoxic activity against certain human breast cancer cell lines. These compounds are under consideration for pharmaceutical development, highlighting the importance of fluorinated benzothiazoles in the development of new antitumor agents (Hutchinson et al., 2001).

Antimicrobial and Anti-inflammatory Agents

Bisthiourea derivatives of dipeptide conjugated to benzo[d]isoxazole, bearing structural resemblance to the compound of interest, were synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These studies contribute to the search for novel therapeutic agents, demonstrating the utility of such compounds in medicinal chemistry (Kumara et al., 2017).

Bioactivity of Fluorine Compounds

A series of α-amino fluorobenzyl-phosphonates containing the isoxazole moiety have been synthesized and shown to exhibit moderate anticancer activity. The bioactivity of these compounds underscores the potential of fluorinated aromatic compounds in the development of new cancer therapies (Song et al., 2005).

Synthesis and Evaluation of Prodrugs

The development of amino acid prodrugs of antitumor benzothiazoles demonstrates the importance of modifying drug properties to overcome challenges related to lipophilicity and bioavailability. Such research is crucial for advancing the clinical applicability of potential therapeutic compounds (Bradshaw et al., 2002).

Wirkmechanismus

Target of Action

It’s known that the compound contains a boc-group (tert-butoxycarbonyl), which is commonly used in peptide synthesis for temporary protection of the α-amino group . This suggests that the compound might interact with proteins or enzymes that recognize or process amino groups.

Mode of Action

The compound’s mode of action is likely related to its Boc-group. The Boc-group can be cleaved by mild acidolysis , which could potentially trigger changes in the target protein or enzyme. The exact nature of these changes would depend on the specific target and the context in which the compound is used.

Action Environment

The action, efficacy, and stability of Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate could be influenced by various environmental factors. For instance, the pH of the environment could affect the cleavage of the Boc-group . Other factors, such as temperature and the presence of other chemical species, could also play a role.

Safety and Hazards

Zukünftige Richtungen

Future research in this area is likely to focus on developing more efficient and sustainable methods for the synthesis of Boc-protected amines and related compounds. This includes the development of greener reagents for various chemical transformations and the exploration of water-based peptide synthesis methods .

Eigenschaften

IUPAC Name |

methyl 2-amino-5-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4/c1-18(2,3)26-17(24)21-11-6-5-7-22(10-11)15-9-14(20)12(8-13(15)19)16(23)25-4/h8-9,11H,5-7,10,20H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTODWRPKCSHLTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C(=C2)N)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

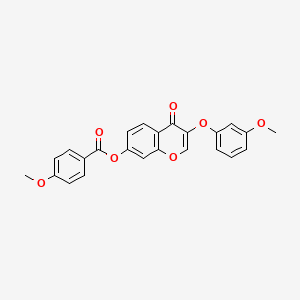

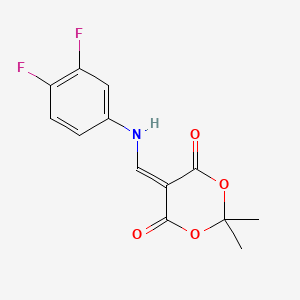

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

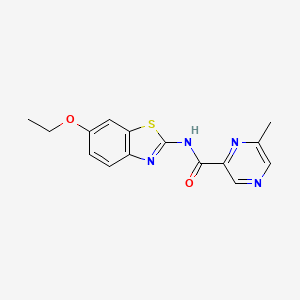

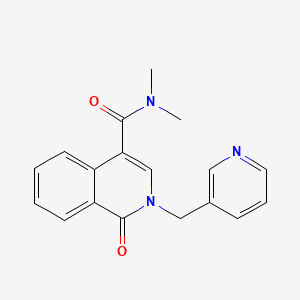

![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)

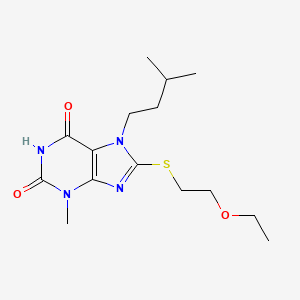

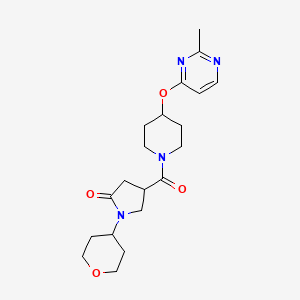

![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)

![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)